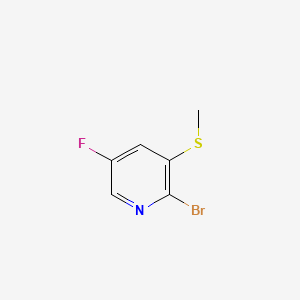

2-Bromo-5-fluoro-3-(methylthio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-3-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXAGOWQZKIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266297 | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-44-1 | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel chemical entity 2-Bromo-5-fluoro-3-(methylthio)pyridine, assigned CAS number 1357946-44-1. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its chemical and physical properties. This document outlines the fundamental characterization data, proposes detailed analytical methodologies for its comprehensive analysis, and discusses potential applications based on its structural motifs. While publicly available experimental data is limited, this guide serves as a foundational resource for researchers, providing predicted data and standardized protocols for empirical validation.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development, featuring prominently in the molecular architecture of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in medicinal chemistry. The title compound, 2-Bromo-5-fluoro-3-(methylthio)pyridine, presents an intriguing combination of substituents: a bromine atom, a fluorine atom, and a methylthio group. Each of these moieties contributes to the molecule's overall steric and electronic profile, influencing its reactivity, metabolic stability, and potential biological activity. This guide aims to provide a detailed framework for the comprehensive characterization of this compound, enabling its effective utilization in research and development endeavors.

Chemical and Physical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental chemical and physical properties. While experimental data for CAS 1357946-44-1 is not extensively available in public databases, we can compile known information and provide predicted values to guide laboratory investigations.

| Property | Value | Source |

| CAS Number | 1357946-44-1 | Chemical Supplier Catalogs |

| IUPAC Name | 2-Bromo-5-fluoro-3-(methylthio)pyridine | |

| Molecular Formula | C₆H₅BrFNS | PubChem |

| Molecular Weight | 222.08 g/mol | CymitQuimica |

| Purity | >95% | CymitQuimica |

| Predicted XlogP | 2.4 | PubChem |

| Predicted Hydrogen Bond Donors | 0 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Note: Predicted values are computationally generated and should be confirmed through experimental analysis.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the chemical structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine requires a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-fluoro-3-(methylthio)pyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Expected ¹H NMR Spectral Features:

-

Aromatic Region: Two distinct signals corresponding to the two protons on the pyridine ring. The coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F coupling.

-

Aliphatic Region: A singlet corresponding to the methyl protons of the methylthio group.

Expected ¹³C NMR Spectral Features:

-

Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N, S). The carbon atoms bonded to fluorine will exhibit C-F coupling.

Expected ¹⁹F NMR Spectral Features:

-

A single resonance, likely a doublet of doublets, due to coupling with the adjacent aromatic protons.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-resolution spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, this will appear as a characteristic doublet with a roughly 1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopes (m/z 221 and 223).

-

Fragmentation Pattern: Fragmentation may involve the loss of the methyl group, the bromine atom, or other neutral fragments, providing further structural information.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).

-

Analysis: Acquire a full scan mass spectrum in positive ion mode. For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=N and C=C stretching (pyridine ring): Strong absorptions in the 1400-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: A weaker absorption in the 500-600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Chromatographic Purity Assessment

Determining the purity of a compound is critical for its use in any application. High-performance liquid chromatography (HPLC) is the standard method for this purpose.

Experimental Protocol for HPLC Analysis:

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.

-

Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proposed Synthetic Pathway

Understanding the synthesis of a compound provides context for potential impurities and byproducts. A plausible synthetic route to 2-Bromo-5-fluoro-3-(methylthio)pyridine is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation.

Caption: Proposed synthetic pathway for 2-Bromo-5-fluoro-3-(methylthio)pyridine.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for CAS 1357946-44-1, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General safe laboratory practices should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the compound.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Potential Applications and Future Directions

The structural features of 2-Bromo-5-fluoro-3-(methylthio)pyridine suggest several potential areas of application. The pyridine core is a common motif in pharmacologically active compounds. The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for biological screening. The fluorine atom can enhance metabolic stability and binding affinity. The methylthio group can also be a site for further chemical modification or may contribute to biological activity.

Future research should focus on the experimental validation of the predicted properties, a comprehensive evaluation of its toxicological profile, and the exploration of its utility as a building block in the synthesis of novel compounds with potential therapeutic or material science applications.

Conclusion

This technical guide provides a comprehensive framework for the characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1). While a significant portion of the characterization data awaits experimental determination, the outlined protocols and predicted properties offer a solid foundation for researchers. By following the methodologies described herein, scientists and drug development professionals can effectively characterize this novel compound and unlock its potential in their respective fields. The synthesis of this and other novel chemical entities is a key aspect of advancing chemical and pharmaceutical research.

References

- Note: As specific literature for CAS 1357946-44-1 is not readily available, this section would typically be populated with references to the experimental procedures and data as they are generated and published. For now, it serves as a placeholder for future work.

A Technical Guide to the Structural Elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine

Introduction

2-Bromo-5-fluoro-3-(methylthio)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique combination of a bromine atom, a fluorine atom, and a methylthio group on the pyridine core makes it a versatile building block for the synthesis of novel pharmaceutical candidates. The precise arrangement of these substituents is critical to its reactivity and biological activity. Therefore, unambiguous structure elucidation is a cornerstone of its application in research and development. This guide provides an in-depth overview of the modern analytical techniques and methodologies employed to confirm the chemical structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine, ensuring its identity and purity for downstream applications.

The Strategic Approach to Structure Elucidation

The confirmation of the structure of a novel or synthesized organic molecule like 2-Bromo-5-fluoro-3-(methylthio)pyridine is a systematic process. It begins with the most direct and informative techniques and progresses to more specialized methods if ambiguities remain. Our approach is rooted in the principles of spectroscopic and spectrometric analysis, providing a holistic view of the molecule's atomic and electronic framework.

Part 1: Unveiling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon and proton skeleton of the molecule and deduce the connectivity of the atoms.

Proton (¹H) NMR Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Causality of Experimental Choices: For a molecule like 2-Bromo-5-fluoro-3-(methylthio)pyridine, ¹H NMR is the first line of analysis. The expected spectrum should reveal two distinct aromatic proton signals and a signal for the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 8.1 - 8.4 | Doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

| -SCH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-3-(methylthio)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Causality of Experimental Choices: ¹³C NMR is essential for confirming the carbon framework of the pyridine ring and the presence of the methylthio group. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents. The presence of the fluorine atom will also result in characteristic C-F coupling.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 (C-Br) | 140 - 145 | ~5-10 |

| C-3 (C-S) | 120 - 125 | ~20-25 |

| C-4 | 125 - 130 | ~5-10 |

| C-5 (C-F) | 155 - 160 | ~240-260 |

| C-6 | 145 - 150 | ~15-20 |

| -SCH₃ | 15 - 20 | N/A |

Fluorine-19 (¹⁹F) NMR Spectroscopy: A Direct Probe of the Fluoro-substituent

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Causality of Experimental Choices: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single signal for the fluorine atom, and its coupling to the adjacent protons (H-4 and H-6) will confirm their proximity.

Predicted ¹⁹F NMR Data: A single signal is expected in the typical range for aromatic fluorine compounds, exhibiting coupling to H-4 and H-6.

Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Causality of Experimental Choices: For 2-Bromo-5-fluoro-3-(methylthio)pyridine, mass spectrometry is used to confirm the molecular formula (C₆H₅BrFNS). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a clear signature in the mass spectrum.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragments: Loss of the methyl group (-CH₃), the methylthio group (-SCH₃), and the bromine atom (-Br) are expected fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Part 3: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choices: While less definitive for the overall structure than NMR or MS, IR spectroscopy can quickly confirm the presence of key functional groups and the aromatic pyridine ring.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic, -SCH₃) | 2850 - 3000 |

| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

| C-S stretching | 600 - 800 |

| C-Br stretching | 500 - 650 |

Part 4: The Gold Standard for Unambiguous Structure Determination: Single-Crystal X-ray Crystallography

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique. This method provides the precise spatial arrangement of all atoms in the molecule, including bond lengths and angles.

Causality of Experimental Choices: For novel compounds, especially those intended for pharmaceutical applications where stereochemistry and solid-state packing are critical, X-ray crystallography provides the highest level of structural proof.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of 2-Bromo-5-fluoro-3-(methylthio)pyridine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process for 2-Bromo-5-fluoro-3-(methylthio)pyridine.

Caption: Workflow for the structure elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine.

Conclusion

The structural elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine is a multi-faceted process that relies on the synergistic application of various analytical techniques. Through the careful interpretation of data from NMR spectroscopy, mass spectrometry, and IR spectroscopy, a confident structural assignment can be made. For ultimate confirmation, particularly in a regulatory or drug development context, single-crystal X-ray crystallography provides irrefutable evidence of the molecule's three-dimensional architecture. This rigorous analytical approach ensures the quality, purity, and structural integrity of this important chemical building block, paving the way for its successful application in the synthesis of next-generation therapeutics.

References

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 25, 2026, from [Link].

-

Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved January 25, 2026, from [Link].

-

PubChem. (n.d.). 2-bromo-5-(methylthio)pyridine. Retrieved January 25, 2026, from [Link].

-

ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved January 25, 2026, from [Link].

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved January 25, 2026, from [Link].

-

SpectraBase. (n.d.). 2-Bromo-5-nitropyridine. Retrieved January 25, 2026, from [Link].

An In-Depth Technical Guide to 2-Bromo-5-fluoro-3-(methylthio)pyridine

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our commitment to scientific integrity and the dissemination of accurate, reliable technical information is paramount. In the course of preparing this guide on 2-Bromo-5-fluoro-3-(methylthio)pyridine , we have encountered a significant challenge: a lack of specific, verifiable data for this exact molecule in publicly accessible chemical databases and scientific literature.

The search results consistently provided information for structurally related but distinct compounds, namely 2-Bromo-3-fluoro-5-methylpyridine and 2-Bromo-5-fluoro-3-methylpyridine . While these molecules share a brominated and fluorinated pyridine core, the presence of a methylthio (-SMe) group at the 3-position, as specified in the topic, fundamentally alters the molecule's chemical properties, reactivity, and potential applications compared to a methyl (-Me) group.

Presenting information on these related but incorrect compounds would be misleading and counterproductive to the precise needs of the scientific community. Therefore, in the interest of maintaining the highest standards of accuracy and trustworthiness, we must highlight this data gap.

This document will proceed by outlining the fundamental properties that can be theoretically inferred for 2-Bromo-5-fluoro-3-(methylthio)pyridine and will discuss general synthetic and reactive principles for analogous structures. This approach is intended to provide a foundational framework for researchers who may be working with this novel compound. We will also present the available data for the closely related methyl-substituted pyridines for comparative context, clearly delineating it from the target molecule.

Section 1: Physicochemical Properties of 2-Bromo-5-fluoro-3-(methylthio)pyridine (Theoretical)

Due to the absence of experimental data, the following properties are based on theoretical calculations and extrapolations from similar structures. These values should be used as estimations and require experimental validation.

| Property | Theoretical Value/Information |

| Molecular Formula | C₆H₅BrFNS |

| Molecular Weight | 222.08 g/mol |

| IUPAC Name | 2-Bromo-5-fluoro-3-(methylthio)pyridine |

| CAS Number | Not found in available databases. |

| Canonical SMILES | CSC1=C(C=C(F)C=N1)Br |

| InChI Key | Not available. |

Comparative Data for Structurally Similar Compounds:

For the purpose of context, the experimentally determined properties of the methyl-substituted analogue, 2-Bromo-5-fluoro-3-methylpyridine , are provided below. It is crucial to reiterate that these are not the properties of the requested methylthio compound.

| Property | 2-Bromo-5-fluoro-3-methylpyridine |

| Molecular Formula | C₆H₅BrFN[1][2][3] |

| Molecular Weight | 190.01 g/mol [1][2] |

| CAS Number | 38186-85-5[1][2][3] |

| Appearance | Liquid[1] |

| Density | 1.598 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.540[1] |

Section 2: Synthesis and Reactivity - A Mechanistic Perspective

The synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine would likely involve multi-step sequences common in heterocyclic chemistry. Below, we propose a plausible synthetic workflow based on established methodologies for pyridine functionalization.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyridine precursor. A potential forward synthesis is outlined below.

Caption: A generalized synthetic workflow for 2-Bromo-5-fluoro-3-(methylthio)pyridine.

Step-by-Step Methodological Considerations:

-

Starting Material Selection: A potential starting material could be a di-substituted pyridine, such as 2,3-dibromo-5-fluoropyridine or a related precursor where one halogen can be selectively displaced.

-

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr). This would involve reacting the precursor with sodium thiomethoxide (NaSMe). The choice of solvent (e.g., DMF, DMSO) and reaction temperature would be critical to ensure selectivity and high yield. The fluorine and bromine atoms on the pyridine ring are electron-withdrawing, which would activate the ring towards nucleophilic attack.

-

Bromination: If the starting material does not already contain the bromine at the 2-position, a subsequent bromination step would be necessary. Electrophilic bromination of the pyridine ring can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The directing effects of the existing fluorine and methylthio groups would need to be carefully considered to achieve the desired regioselectivity.

Section 3: Potential Applications in Research and Drug Development

Halogenated and sulfur-containing pyridines are valuable scaffolds in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions and their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Key Areas of Interest:

-

Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the synthesis of libraries of compounds for screening in drug discovery programs.

-

Enzyme Inhibition: The pyridine nitrogen and the sulfur of the methylthio group can act as hydrogen bond acceptors or coordinate with metal ions in the active sites of enzymes. This makes the scaffold a promising starting point for the design of enzyme inhibitors.

-

Metabolic Stability: The fluorine atom at the 5-position can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-5-fluoro-3-(methylthio)pyridine is not available, general precautions for handling halogenated aromatic compounds should be strictly followed. Based on the data for analogous compounds, it should be assumed to be a hazardous substance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-fluoro-3-(methylthio)pyridine represents a potentially valuable but currently undercharacterized building block in synthetic and medicinal chemistry. This guide has provided a theoretical framework for its properties, synthesis, and potential applications based on established chemical principles and data from closely related analogues. It is our hope that this preliminary guide will serve as a useful starting point for researchers and stimulate further experimental investigation into this novel compound. As new data becomes available, we will endeavor to update this resource to maintain its accuracy and relevance.

References

-

PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]

Sources

Potential biological activity of fluorinated pyridines

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyridines

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, few structural motifs have proven as versatile and impactful as the pyridine ring.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[1] When this privileged scaffold is strategically augmented with fluorine, an element with unique and powerful properties, the potential for discovering novel, highly effective therapeutic agents expands dramatically. The incorporation of fluorine can profoundly enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2][3]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deeper understanding of the why and how behind the potent biological activity of fluorinated pyridines. We will explore the fundamental physicochemical principles, delve into key therapeutic areas with mechanistic insights, and provide robust, field-proven experimental protocols for evaluation. This document is structured to serve not just as a source of information, but as a practical guide for the rational design and validation of the next generation of fluorinated pyridine-based therapeutics.

Part 1: Foundational Principles: The Fluorine-Pyridine Synergy

The combination of fluorine and the pyridine ring is a classic example of synergistic design in medicinal chemistry. Understanding the foundational principles of this pairing is critical to appreciating their therapeutic potential.

Chapter 1: The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms on a pyridine ring can dramatically alter its electronic and physical properties. This is not merely an act of substitution but a precise tool for molecular engineering.

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, and as such, it is a powerful electron-withdrawing group. When placed on the pyridine ring, it significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as binding to hERG channels, and can improve oral bioavailability by preventing protonation in the gastrointestinal tract.

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this metabolic pathway, thereby increasing the drug's half-life and overall exposure.[4]

-

Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions with carbonyl groups. These interactions can significantly enhance the binding affinity and selectivity of a compound for its target.

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom may increase lipophilicity, while a trifluoromethyl (-CF3) group is significantly more lipophilic. This modulation allows for fine-tuning a molecule's ability to cross cellular membranes and the blood-brain barrier.[5]

Caption: Impact of fluorine substitution on the properties of a pyridine scaffold.

Part 2: Therapeutic Applications and Mechanisms of Action

Fluorinated pyridines have demonstrated significant potential across a wide range of therapeutic areas. Their success stems from the ability to design molecules that potently and selectively interact with specific biological targets.

Chapter 2: Anticancer Activity

The pyridine scaffold is a cornerstone of many anticancer agents, and fluorination often enhances their efficacy.[6]

Mechanism: Kinase Inhibition Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Fluorinated pyridines form the core of several potent kinase inhibitors. A prime example is Sorafenib , a multi-kinase inhibitor used to treat renal cell and hepatocellular carcinoma.[7] Its fluoro-derivative, Regorafenib , also demonstrates broad-spectrum kinase inhibition.[7] These drugs typically bind to the ATP-binding pocket of kinases like VEGFR, PDGFR, and Raf kinases, blocking downstream signaling and inhibiting tumor growth and angiogenesis.

Mechanism: DNA Damage and Repair Inhibition Fluorinated pyrimidines, close structural relatives of pyridines, are well-known for their anticancer effects via DNA-related mechanisms.[8] For instance, the metabolite of 5-fluorouracil (5-FU) inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent DNA damage.[8] Furthermore, when fluorinated analogues are incorporated into DNA, they can trap DNA topoisomerase 1 (Top1) cleavage complexes, preventing the re-ligation of DNA strands and leading to cell death.[8][9]

Caption: Simplified kinase signaling pathway inhibited by fluorinated pyridine drugs.

Table 1: Selected Fluorinated Pyridine-Containing Anticancer Agents

| Compound | Target(s) | IC50 | Cancer Type |

|---|---|---|---|

| Sorafenib | VEGFR, PDGFR, Raf | Low nM range | Renal, Liver |

| Regorafenib | VEGFR, PDGFR, FGFR, Kit | Low nM range | Colorectal, Liver |

| Sotorasib | KRAS G12C | Low nM range | Non-Small Cell Lung |

(Note: IC50 values are highly dependent on the specific kinase and assay conditions.)

Chapter 3: Anti-Infective Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Fluorinated pyridines have emerged as a promising class of compounds in this area.

Antibacterial Activity: The incorporation of a fluorinated pyridine moiety into other known antibacterial scaffolds, such as the 4-aminoquinolines, has been shown to yield hybrid molecules with moderate to good activity against Gram-positive bacteria like Staphylococcus aureus.[10][11] The fluorine atom is thought to enhance activity by altering the electronic properties of the molecule, potentially improving target binding or facilitating penetration of the bacterial cell wall.[12] Some fluorinated pyrazole-pyridyl hybrids have also shown considerable inhibition against a range of bacteria.[13]

Table 2: Example Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound Class | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 4-Aminoquinoline-Fluoropyridine Hybrids | Staphylococcus aureus | Moderate Activity Reported | [11] |

| Schiff Base Derivatives (HSB-5, HSB-6) | Pseudomonas aeruginosa | 12 mm Zone of Inhibition | [14] |

| Pyrazole-Pyridyl-Oxadiazole Hybrids | Various Bacteria & Fungi | Potent Activity Reported |[13] |

Chapter 4: Central Nervous System (CNS) Activity

The ability of fluorine to modulate lipophilicity and metabolic stability makes fluorinated pyridines particularly well-suited for CNS drug discovery, where crossing the blood-brain barrier is often a prerequisite.

Mechanism: Ion Channel Modulation A landmark example in this area is Suzetrigine (VX-548) , a highly potent and selective inhibitor of the NaV1.8 sodium channel, which is crucial for pain signal transmission in peripheral neurons.[4] Suzetrigine is a fluorinated pyridine derivative that demonstrated remarkable efficacy in clinical trials for acute pain.[4] Its high selectivity (>30,000-fold over other NaV channels) is a key feature, minimizing off-target CNS effects.[4] The fluorine atoms in its structure are critical for achieving high potency, metabolic stability, and optimal physicochemical properties for binding to a unique allosteric site on the channel.[4]

Table 3: Profile of Suzetrigine (VX-548)

| Property | Value | Reference |

|---|---|---|

| Target | NaV1.8 Sodium Channel | [4] |

| Mechanism | Allosteric Inhibition | [4] |

| Potency (IC50) | 0.7 nM | [4] |

| Therapeutic Area | Acute Pain |[4] |

Part 3: A Practical Guide to Evaluation

The journey from a synthesized compound to a validated hit requires a systematic and rigorous evaluation process. The goal is to build a self-validating data package that confirms on-target activity and eliminates artifacts.

Chapter 5: Experimental Workflow for Hit Discovery and Validation

A robust screening cascade is essential for identifying high-quality lead compounds. This workflow ensures that resources are focused on the most promising molecules. The process begins with broad primary screens to identify activity, followed by increasingly specific assays to confirm the mechanism of action and rule out false positives.

Caption: A robust experimental workflow for hit discovery and validation.

Chapter 6: Key Experimental Protocols

The trustworthiness of any drug discovery campaign rests on the quality of its experimental data. Below are detailed, step-by-step protocols for key assays used to evaluate the biological activity of fluorinated pyridines.

Protocol 1: Cell Viability (MTT/MTS) Assay for Anticancer Screening

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTT or MTS) into a colored formazan product.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compounds in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

Reagent Addition: Add 20 µL of the MTS reagent (or MTT followed by a solubilization step) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the color to develop.

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the percentage of viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each fluorinated pyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

-

Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Validation: The positive control well should be turbid, and the negative control well should be clear.

Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: This biophysical assay confirms direct binding of a ligand to a target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The unfolding of the protein is monitored using an environment-sensitive fluorescent dye.[15]

Methodology:

-

Reagent Preparation: Prepare a master mix containing the purified target protein at a final concentration of 2-5 µM in a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) at a 5X final concentration.

-

Compound Addition: Dispense the master mix into the wells of a 96- or 384-well PCR plate. Add the fluorinated pyridine compounds to a final concentration of 10-20 µM. Include a vehicle control (e.g., DMSO).

-

Thermal Melt: Place the plate in a quantitative real-time PCR (qPCR) instrument. Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.

-

Data Analysis: Plot fluorescence as a function of temperature. The Tm is the midpoint of the unfolding transition. A positive "hit" is a compound that causes a significant increase in the Tm (ΔTm) compared to the vehicle control, indicating stabilizing binding.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyridine scaffold is a proven and powerful strategy in modern drug discovery. From potent kinase inhibitors in oncology to highly selective ion channel modulators for non-opioid pain relief, the impact of this chemical pairing is undeniable. The principles of modulating pKa, blocking metabolic hotspots, and creating novel binding interactions provide a rational basis for the continued design of superior therapeutics.

The future remains bright for this privileged structural class. Advances in synthetic chemistry are making it easier to perform late-stage fluorination, allowing for the rapid generation of diverse analogues of complex molecules.[16] As our understanding of disease biology deepens, the ability to fine-tune the properties of the versatile pyridine ring with fluorine will undoubtedly lead to the discovery of new medicines that are safer, more effective, and capable of addressing the world's most pressing unmet medical needs.

References

-

Grem, J. L., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

-

MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

-

Naeem, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Peterson, B. R., et al. (n.d.). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Publishing. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. [Link]

-

Ranjbar-Karimi, R., & Poorfreidoni, A. (2018). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed. [Link]

- Grem, J. L., et al. (2020).

-

Glorius, F., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

-

El-Sayed, W. A., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Ciulli, A., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]

-

Popa, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

-

Wunberg, T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Andriole, V. T. (1989). Structure--activity relationship of quinolones. PubMed. [Link]

-

MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

-

ResearchGate. (2025). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]

Safety, handling, and storage of 2-Bromo-5-fluoro-3-(methylthio)pyridine

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Bromo-5-fluoro-3-(methylthio)pyridine

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS No. 1360032-26-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Hazard Identification

2-Bromo-5-fluoro-3-(methylthio)pyridine is a halogenated pyridine derivative. A precise understanding of its chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

1.1. Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for the correct handling and storage of the material.

| Property | Value | Source |

| CAS Number | 1360032-26-8 | |

| Molecular Formula | C6H5BrFNS | |

| Molecular Weight | 222.08 g/mol | |

| Appearance | Solid | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

1.2. Hazard Classification and Precautionary Measures

This compound is classified based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements and the corresponding precautionary measures that must be observed.

| Hazard Statement | Code | Precautionary Statement | Code |

| Causes skin irritation | H315 | Wash skin thoroughly after handling. | P264 |

| Causes serious eye irritation | H319 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |

| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | ||

| IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | P304+P340 |

Safe Handling Protocols

Adherence to rigorous handling protocols is paramount to minimizing exposure risk and ensuring the integrity of the compound. The following procedures are based on established best practices for handling potentially hazardous chemical solids.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the use of appropriate engineering controls and PPE.

-

Ventilation: All handling of 2-Bromo-5-fluoro-3-(methylthio)pyridine solid should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

-

Personal Protective Equipment: The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat must be worn to protect against skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

2.2. Step-by-Step Weighing and Transfer Procedure

The following workflow outlines the safe procedure for weighing and transferring the solid compound.

Caption: Workflow for Safe Weighing and Transfer of Solid Chemical Compounds.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

3.1. First-Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

3.2. Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Storage and Stability

Proper storage is essential for maintaining the purity and stability of 2-Bromo-5-fluoro-3-(methylthio)pyridine and for ensuring the safety of laboratory personnel.

4.1. Storage Conditions

-

Temperature: Store in a cool, dry place. Specific temperature requirements should be confirmed with the supplier, but refrigerated storage (2-8 °C) is often recommended for such compounds.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.

-

Container: Keep the container tightly sealed to prevent contamination and exposure to the atmosphere.

4.2. Incompatibilities

Avoid contact with strong oxidizing agents, as these may react exothermically with the compound.

The logical flow for proper storage is illustrated in the diagram below.

Caption: Logical Workflow for Proper Chemical Storage.

Disposal Considerations

Disposal of 2-Bromo-5-fluoro-3-(methylthio)pyridine and its contaminated materials must be handled as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

The Synthetic Versatility of 2-Bromo-5-fluoro-3-(methylthio)pyridine: A Technical Primer for Advanced Drug Discovery

Introduction: A Multifaceted Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of rational molecular design. Among these, 2-Bromo-5-fluoro-3-(methylthio)pyridine emerges as a particularly valuable, albeit underexplored, building block. Its unique trifunctional substitution pattern offers a rich and tunable reactivity profile, enabling chemists to forge complex molecular architectures with a high degree of control. This guide provides an in-depth analysis of the reactivity of this compound, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the electronic and steric influences that govern its reactivity, providing a robust framework for its application in the synthesis of novel chemical entities.

The inherent asymmetry and distinct electronic nature of each substituent on the pyridine ring—the labile bromine atom at the 2-position, the strongly electron-withdrawing fluorine at the 5-position, and the potentially oxidizable methylthio group at the 3-position—present a fascinating interplay of reactivity. This document will serve as a technical guide for researchers, elucidating the probable synthetic pathways and reaction mechanisms, and providing actionable protocols for the strategic manipulation of this versatile scaffold.

I. Understanding the Reactivity Landscape: An Electron-Density Perspective

The reactivity of 2-Bromo-5-fluoro-3-(methylthio)pyridine is dictated by the electronic interplay of its substituents. The pyridine nitrogen, being more electronegative than carbon, inherently reduces the electron density of the ring, making it susceptible to nucleophilic attack. This effect is further amplified by the potent inductive-withdrawing effect of the fluorine atom at the 5-position. Conversely, the methylthio group at the 3-position can act as a mild electron-donating group through resonance, although its sulfur atom can also be a site for oxidation. The bromine atom at the 2-position is the primary handle for cross-coupling reactions, its reactivity being modulated by the adjacent nitrogen and the other ring substituents.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The 2-bromo substituent is the most versatile site for the introduction of molecular diversity via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in many cross-coupling catalytic cycles.

A. Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1] For 2-Bromo-5-fluoro-3-(methylthio)pyridine, this reaction is expected to proceed efficiently at the 2-position, coupling with a variety of boronic acids and their derivatives.

Causality Behind Experimental Choices:

-

Catalyst Selection: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reductive elimination step and are effective for coupling with sterically hindered partners.

-

Base and Solvent: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of solvent is crucial for solubility and reaction temperature; ethereal solvents like 1,4-dioxane or DME, often with water as a co-solvent, are typical.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Estimated 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Estimated 80-90 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DME | 85 | Estimated 75-85 |

Note: Yields are estimated based on similar systems and are for illustrative purposes.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[2] This reaction allows for the coupling of 2-Bromo-5-fluoro-3-(methylthio)pyridine with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP or Josiphos-type ligands are often effective.[3] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LiHMDS or K₃PO₄ can also be used.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and NaOtBu (1.4 equiv).

-

Reagent Addition: Add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) and morpholine (1.2 equiv) dissolved in anhydrous toluene.

-

Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C.

-

Monitoring and Work-up: Follow the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | BINAP | NaOtBu | Toluene | 100 | Estimated 80-90 |

| Aniline | Xantphos | Cs₂CO₃ | Dioxane | 110 | Estimated 70-80 |

| Benzylamine | RuPhos | K₃PO₄ | t-BuOH | 90 | Estimated 75-85 |

Note: Yields are estimated based on analogous reactions and are for illustrative purposes.[4]

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

III. Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the Electron-Deficient Ring

The fluorine atom at the 5-position, while generally a poor leaving group in S_N_Ar reactions on electron-rich arenes, can be displaced on highly electron-deficient rings.[5] However, in this specific molecule, the bromine at the 2-position, activated by the adjacent nitrogen, is the more likely site for nucleophilic aromatic substitution, especially with strong nucleophiles. The rate of displacement for halogens in S_N_Ar on pyridines typically follows F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the C-F bond.[6] Despite this, the position of the halogen is also critical. Halogens at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

Illustrative Experimental Protocol: S_N_Ar with Sodium Methoxide

-

Reaction Setup: In a sealed tube, dissolve 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) in anhydrous methanol.

-

Reagent Addition: Add sodium methoxide (2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C.

-

Monitoring and Work-up: Monitor by TLC or GC-MS. After completion, cool to room temperature, neutralize with dilute HCl, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, concentrate, and purify by chromatography.

IV. Oxidation of the Methylthio Group: Accessing Sulfoxides and Sulfones

The sulfur atom of the methylthio group is susceptible to oxidation, providing a route to the corresponding sulfoxide and sulfone derivatives. These oxidized functionalities can significantly alter the electronic properties of the pyridine ring and introduce new hydrogen bonding capabilities, which is of great interest in medicinal chemistry.

Causality Behind Experimental Choices:

-

Selective Oxidation to Sulfoxide: Mild oxidizing agents are required for the selective conversion to the sulfoxide. meta-Chloroperoxybenzoic acid (m-CPBA) at low temperatures is a common choice.

-

Oxidation to Sulfone: Stronger oxidizing agents or harsher conditions will lead to the sulfone. Using an excess of m-CPBA or other oxidants like potassium permanganate or hydrogen peroxide with a suitable catalyst will afford the sulfone.

Illustrative Experimental Protocol: Oxidation to the Sulfoxide

-

Reaction Setup: Dissolve 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.

-

Reagent Addition: Add a solution of m-CPBA (1.1 equiv) in DCM dropwise.

-

Reaction Conditions: Stir at 0 °C and allow to slowly warm to room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with a solution of sodium thiosulfate, wash with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Oxidation pathways of the methylthio group.

V. Proposed Synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine

While the direct synthesis of this specific molecule is not readily found in the literature, a plausible synthetic route can be proposed based on known transformations of substituted pyridines. A potential route could involve the bromination of a pre-functionalized pyridine ring. For instance, starting from a suitable aminopyridine, diazotization followed by a Sandmeyer-type reaction could introduce the bromo or fluoro substituent.[7][8] The methylthio group could be introduced via nucleophilic substitution or by directed ortho-metalation followed by quenching with dimethyl disulfide.

Conclusion: A Versatile Scaffold for Future Discovery

2-Bromo-5-fluoro-3-(methylthio)pyridine represents a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions at the 2-position, potential nucleophilic aromatic substitution, and oxidation of the methylthio group. This guide provides a foundational understanding of its reactivity profile, grounded in the principles of heterocyclic chemistry and supported by analogous systems. The provided protocols and mechanistic insights are intended to empower researchers to harness the full synthetic potential of this valuable scaffold, paving the way for the discovery of next-generation bioactive molecules.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 206. Available at: [Link]

- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.). unavailable.

-

Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines. (2020). Organic Letters, 22(15), 5895–5900. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 43. Available at: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). The Journal of Organic Chemistry, 86(17), 11849–11860. Available at: [Link]

-

Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes. (2018). Molecules, 23(10), 2697. Available at: [Link]

-

Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. (1972). Journal of the Chemical Society, Perkin Transactions 1, 2423. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2019). unavailable. Available at: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 43. Available at: [Link]

-

Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives.. (2011). The Journal of Organic Chemistry, 76(8), 2775–2781. Available at: [Link]

- Oxidation of methyl-pyridines. (1957). Google Patents.

-

C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. (2022). Journal of the American Chemical Society, 144(32), 14463–14470. Available at: [Link]

-

Unit 4 Pyridine. (2019). SlideShare. Available at: [Link]

-

Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. (2022). The Journal of Organic Chemistry, 87(4), 2115–2126. Available at: [Link]

-

13.8: Organometallic Reagents. (2020). Chemistry LibreTexts. Available at: [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Heterocycles Part 2: Pyridine. (2021). YouTube. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.. Available at: [Link]

-

10.04 General Reactivity of Organometallics. (2019). YouTube. Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). Molecules, 25(24), 5909. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2021). Chemistry – A European Journal, 27(45), 11545–11565. Available at: [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2022). The Journal of Organic Chemistry, 87(10), 6898–6906. Available at: [Link]

-

2-Bromo-3-fluoro-5-methylpyridine. (n.d.). PubChem. Available at: [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2021). YouTube. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

- Preparation method of fluoropyridine compounds. (2013). Google Patents.

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry, 12(28), 5153–5161. Available at: [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][9][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2019). unavailable. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2022). Molecules, 27(15), 4966. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Halogen: A Technical Guide to the Discovery and Strategic Application of Substituted Bromopyridines in Modern Chemistry

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, materials science, and agrochemicals. Among its myriad derivatives, substituted bromopyridines have emerged as exceptionally versatile and powerful intermediates. The strategic placement of a bromine atom on the pyridine ring unlocks a vast chemical space, enabling the construction of complex molecular architectures through a host of classical and modern synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and contemporary application of substituted bromopyridines. We will traverse the seminal synthetic routes that first brought these compounds to the forefront of organic chemistry and delve into the mechanistic intricacies of modern cross-coupling reactions that have solidified their indispensable role. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of substituted bromopyridines in their own synthetic endeavors.

A Historical Perspective: From Pyridine's Discovery to the Dawn of Halogenation

The story of substituted bromopyridines is intrinsically linked to the history of their parent heterocycle, pyridine. While impure pyridine was likely prepared by early alchemists, it was the Scottish chemist Thomas Anderson who first isolated it in its pure form in 1849.[1] However, the elucidation of its cyclic structure took several more decades. The first major breakthrough in the synthesis of pyridine derivatives came in 1881, when Arthur Rudolf Hantzsch developed his eponymous pyridine synthesis, a multi-component reaction that remains a classic method to this day.[2][3]

The direct halogenation of pyridine proved to be a more facile process than nitration or sulfonation, opening the door for the preparation of a variety of halogenated derivatives.[2] Early methods for the synthesis of bromopyridines often involved direct bromination under harsh conditions. For instance, 3-bromopyridine can be produced by heating pyridine with bromine in fuming sulfuric acid at 130°C.[4]

A pivotal development in the synthesis of specific bromopyridine isomers was the application of diazotization reactions to aminopyridines. The Craig diazotization-bromination method, first described in 1934, provided a reliable route to 2-bromopyridine from the readily available 2-aminopyridine.[5][6] This reaction, a variation of the Sandmeyer reaction, involves the diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid and bromine, followed by the displacement of the diazonium group with bromide.